Shoniya Thomas,
Manoj P Rayaroth,
Sunil Paul M Menacherry,
Usha K Aravind,
Charuvila T Aravindakumar
PMID: 32222516
DOI:
10.1016/j.chemosphere.2020.126485
Abstract
Degradation of benzenesulfonic acid (BSA), the simplest aromatic sulfonic acid with extreme industrial importantance, by sonochemically generated hydroxyl radical (OH) have been thoroughly investigated. A reasonable reduction (∼50%) in the total organic carbon (TOC) was achieved only after prolonged irradiation (∼275 min, 350 kHz) of ultrasound, although a short irradiation of less than an hour is enough to degrade significant amount of BSA. The degradation efficiency of ultrasound has been reduced in lower and extremely higher frequencies, and upon increasing the pH. An irregular, but continuous, release of sulfate ions was also observed. Further, the release of protons upon the oxidation of BSA consistently reduces the experimental pH to nearly 2. High resolution mass spectrometric (HRMS) analyses reveals the formation of a number of aromatic intermediates, including three mono (I
) and two di (II
) hydroxylated BSA derivatives as the key products in the initial stages of the reaction. Pulse radiolysis studies revealed the generation of hydroxycyclohexadienyl-type radicals, characterized by absorption bands at 320 nm (k
= (7.16 ± 0.04) × 10
M
s
) and 380 nm, as the immediate intermediates of the reaction. The mechanism(s) leading to the degradation of BSA under sonolytic irradiation conditions along with the effect of various factors, such as the ultrasound frequency and reaction pH, have been explained in detail. The valuable mechanistic aspects obtained from our pulse radiolysis and HRMS studies are essential for the proper implementation of sonochemical techniques into real water purification process and, thus, receives extreme environmental relevance.
Maolin Dong,
Chen Wu,
Lidong Chen,
Xuelian Zhou,
Weisheng Yang,
Huining Xiao,
Xingxiang Ji,
Hongqi Dai,
Chaoquan Hu,
Huiyang Bian
PMID: 34111629
DOI:
10.1016/j.biortech.2021.125379
Abstract
Developing low-cost and sustainable fractionation technology is the key to achieve the maximal utilization of lignocellulosic biomass. This study reported benzenesulfonic acid (BA) as a green hydrotrope for efficient lignocellulose conversion into two fractions at atmospheric pressure: (1) a primarily cellulosic solid residue that can be utilized to produce high-value building blocks (lignocellulosic nanomaterials or sugars), and (2) the collected spent acid liquor that can be diluted with anti-solvent to easily obtain lignin nanoparticles. BA hydrotropic method exhibited greater reaction selectivity to solubilize lignin, where approximately 80% lignin were removed at only 80 °C in 20 min. The lower lignin content substrates resulted in relatively higher enzymatic hydrolysis efficiency of 80% and less entangled lignocellulosic nanofibrils (LCNF). Furthermore, the separated lignin particles size can be easily adjusted by the initial acid concentration. Overall, this work presented a promising and simple technology in achieving lignocellulose separation and utilization under mild conditions.
Dale R Van Stempvoort,
Susan J Brown,
Shirley Anne Smyth,
Watershed Hydrology and Ecology Research Division
PMID: 32155495
DOI:
10.1016/j.chemosphere.2020.126386
Abstract
This study presents the first reported detections and concentrations of alkyl phenoxy-benzenesulfonate surfactants (APBS) in municipal wastewater. A semi quantitative direct injection LC/MS/MS method was developed. Samples of raw influent and final effluent were obtained from fourteen municipal wastewater treatment plants (WWTPs) at various locations in Canada and were analyzed for APBS, including five homologues of monoalkyldiphenylether disulfonates (MADS) and one monoalkyldiphenylether sulfonate (MAMS) homologue. APBS were detected in all 42 of the wastewater raw influent samples and in 37 of the 42 wastewater final effluent samples; the other 5 final effluent samples had trace levels below the minimum detection limit. In the samples of raw influent from the fourteen municipal treatment plants, the dissolved concentrations of APBS (total) ranged from 0.9 to 13.6 μg/L. In samples of final effluent from the same plants the total APBS ranged from below detection to 4 μg/L. The APBS were more resistant to loss during wastewater treatment compared to previous studies of linear alkylbenzene sulfonates in wastewaters. The most effective wastewater treatments for removal of APBS were those that involved either secondary treatment with aeration or advanced treatment including biological nutrient removal. Available information on ecotoxicity is lacking for evaluating the impacts of APBS surfactants when released to the environment.
Chahrazed Bouzriba,
Lauriane Larcher,
Mathieu Gagné-Boulet,
Sébastien Fortin
PMID: 33007554
DOI:
10.1016/j.bmc.2020.115739
Abstract
N-phenyl ureidobenzenesulfonates (PUB-SOs) is a new class of promising anticancer agents inducing replication stresses and cell cycle arrest in S-phase. However, the pharmacological target of PUB-SOs was still unidentified. Consequently, the objective of the present study was to identify and confirm the pharmacological target of the prototypical PUB-SO named 2-ethylphenyl 4-(3-ethylureido)benzenesulfonate (SFOM-0046) leading to the cell cycle arrest in S-phase. The antiproliferative and the cytotoxic activities of SFOM-0046 were characterized using the NCI-60 screening program and its fingerprint was analyzed by COMPARE algorithm. Then, human dihydroorotate dehydrogenase (hDHODH) colorimetric assay, uridine rescuing cell proliferation and molecular docking in the brequinar-binding site were performed. As a result, SFOM-0046 exhibited a mean antiproliferative activity of 3.5 μM in the NCI-60 screening program and evidenced that leukemia and colon cancer cell panels were more sensitive to SFOM-0046. COMPARE algorithm showed that the SFOM-0046 cytotoxic profile is equivalent to the ones of brequinar and dichloroallyl lawsone, two inhibitors of hDHODH. SFOM-0046 inhibited the hDHODH in the low nanomolar range (IC
= 72 nM) and uridine rescued the cell proliferation of HT-29, HT-1080, M21 and MCF-7 cancer cell lines in the presence of SFOM-0046. Finally, molecular docking showed a binding pose of SFOM-0046 interacting with Met43 and Phe62 present in the brequinar-binding site. In conclusion, PUB-SOs and notably SFOM-0046 are new small molecules hDHODH inhibitors triggering replication stresses and S-phase arrest.
Shengdong Pan,
Jiabin Zhang,
Qian He,
Xiaohong Chen,
Micong Jin
PMID: 31805401
DOI:
10.1016/j.jchromb.2019.121880
Abstract
In this study, novel benzenesulfonic acid groups modified magnetic microspheres (Fe
O
@SiO
@poly(4-VB)) were synthesized and characterized by scanning electron microscopy (SEM), transmission electron microscopy (TEM), Fourier-transform infrared spectrometry (FTIR), and vibrating sample magnetometer (VSM). The as-prepared Fe
O
@SiO
@poly(4-VB) was employed as a magnetic-phase extraction (MSPE) adsorbent for rapid determination of paraquat (PQ) and diquat (DQ) in human urine samples coupled with ultra-high performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS). Moreover, this paper had expounded systematically the mass spectrum cracking mechanisms of PQ and DQ. And a zwitterionic functionalized SIELC Obelisc R column was employed for separation and retention of the above two polar herbicides using 50 mmol/L ammonium formate (pH = 3.7)-acetonitrile as the mobile phase. Besides, the adsorption and desorption conditions of Fe
O
@SiO
@poly(4-VB) toward PQ and DQ were optimized in spiking urine samples to obtain the best adsorption and desorption efficiencies. And the adsorption mechanisms of Fe
O
@SiO
@poly(4-VB) toward PQ and DQ referred to synergetic effect of electrostatic attraction and π-π interaction. Under the optimal conditions, the inter-day and intra-day spiking recoveries of the proposed method were in the range of 86.7-109.9% with RSDs less than 10%. The limits of detection (LODs) were obtained by spiking in blank urine samples at a series of low concentrations and were found to be 0.12 μg/L and 0.14 μg/L for PQ and DQ, respectively, which were lower than the comparing literatures. The developed analytical method was proven to be simple, rapid, sensitive, and accurate for clinical poisoning analysis.
Yue Xi,
Xianhai Yang,
Hongyu Zhang,
Huihui Liu,
Peter Watson,
Feifei Yang
PMID: 31669991
DOI:
10.1016/j.chemosphere.2019.125135
Abstract
The anionic form-dependent binding interaction of halo-phenolic substances with human transthyretin (hTTR) has been observed previously. This indicates that ionizable compounds should be the primary focus in screening potential hTTR disruptors. Here, the potential binding potency of halo-benzoic acids, halo-benzenesulfonic acids/sulfates and halo-phenylboronic acids with hTTR was determined and analyzed by competitive fluorescence displacement assay integrated with computational methods. The laboratorial results indicated that the three test groups of model compounds exhibited a distinct binding affinity to hTTR. All the tested halo-phenylboronic acids, some of the tested halo-benzoic acids and halo-benzenesulfonic acids/sulfates were shown to be inactive with hTTR. Other halo-benzoic acids and halo-benzenesulfonic acids/sulfates were moderate and/or weak hTTR binders. The binding affinity of halo-benzoic acids and halo-benzenesulfonic acids/sulfates with hTTR was similar. The low distribution ability of the model compounds from water to hTTR may be the reason why they exhibited the binding potency observed with hTTR. By introducing other highly hydrophobic compounds, we observed that the binding affinity between compounds and hTTR increased with increasing molecular hydrophobicity. Those results indicated that the highly hydrophobic halo-benzoic acids and halo-benzenesulfonic acids/sulfates may be high-priority hTTR disruptors. Finally, a binary classification model was constructed employing three predictive variables. The sensitivity (S
), specificity (S
), predictive accuracy (Q) values of the training set and validation set were >0.83, indicating that the model had good classification performance. Thus, the binary classification model developed here could be used to distinguish whether a given ionizable compound is a potential hTTR binder or not.
Nellore Bhanu Chandar,
Irena Efremenko,
Israel Silman,
Jan M L Martin,
Joel L Sussman
PMID: 31226285
DOI:
10.1016/j.cbi.2019.06.028
Abstract
Although the three-dimensional structures of mouse and Torpedo californica acetylcholinesterase are very similar, their responses to the covalent sulfonylating agents benzenesulfonyl fluoride and phenylmethylsulfonyl fluoride are qualitatively different. Both agents inhibit the mouse enzyme effectively by covalent modification of its active-site serine. In contrast, whereas the Torpedo enzyme is effectively inhibited by benzenesulfonyl fluoride, it is almost completely resistant to phenylmethylsulfonyl fluoride. A bottleneck midway down the active-site gorge in both enzymes restricts access of ligands to the active site at the bottom of the gorge. Molecular dynamics simulations revealed that the mouse enzyme is substantially more flexible than the Torpedo enzyme, suggesting that enhanced 'breathing motions' of the mouse enzyme relative to the Torpedo enzyme may explain why phenylmethylsulfonyl fluoride can reach the active site in mouse acetylcholinesterase, but not in the Torpedo enzyme. Accordingly, we performed docking of the two sulfonylating agents to the two enzymes, followed by molecular dynamics simulations. Whereas benzenesulfonyl fluoride closely approaches the active-site serine in both mouse and Torpedo acetylcholinesterase in such simulations, phenylmethylsulfonyl fluoride is able to approach the active-site serine of mouse acetylcholinesterase, but remains trapped above the bottleneck in the Torpedo enzyme. Our studies demonstrate that reliance on docking tools in drug design can produce misleading information. Docking studies should, therefore, also be complemented by molecular dynamics simulations in selection of lead compounds. An animated Interactive 3D Complement (I3DC) is available in Proteopedia at http://proteopedia.org/w/Journal:CHEMBIOINT:2.
Yuanpeng Fu,
Yaqun He,
Lili Qu,
Yi Feng,
Jinlong Li,
Jiangshan Liu,
Guangwen Zhang,
Weining Xie
PMID: 31079631
DOI:
10.1016/j.wasman.2019.03.044
Abstract
Recycling of valuable metals from spent lithium ion batteries (LIBs) is of great significance considering the conservation of metal resources and the alleviation of potential hazardous effects on environment. Thus, the present work focuses on enhancing the efficiency of leaching process for the recovery of cobalt and lithium from the cathode active materials of spent LIBs. In this study, benzenesulfonic acid (C
H
SO
H) with a reducing agent hydrogen peroxide (H
O
) was innovatively used as leaching reagents, and the operating variables were optimized to obtain higher leaching efficiencies. Results show the optimized leaching recovery of 99.58% Li and 96.53% Co was obtained under the conditions of 0.75 M benzenesulfonic acid, 3 vol% H
O
, a solid to liquid (S/L) ratio of 15 g/L, 500 rpm stirring speed, and 80 min leaching time at 90 °C. Moreover, a new kinetic model was introduced to describe the leaching kinetics of LiCoO
from the cathode material. The apparent activation energies E
for leaching of lithium and cobalt are 41.06 and 35.21 kJ/mol, respectively, indicating that the surface chemical reaction is the rate-controlling step during this leaching process. Further, the proposed recovery mechanism for spent cathode material was raised by analyzing the experimental results and characterizing the morphological and chemical state (i.e. SEM-EDS, XPS and XRD) of raw material and leaching residues. In comparison with the previous leaching process, this research was found to be efficient, low energy consumption, and environmental friendly.
Xiao Wang,
Yanmei Zhou,
Chenggong Xu,
Haohan Song,
Xiaobin Pang,
Xiaoqiang Liu
PMID: 30530065
DOI:
10.1016/j.saa.2018.12.004
Abstract
Hydrazine (N
H
) and fluoride ion (F
) are regarded as environmental pollutants and potential carcinogens. A dual-functional fluorescent probe (probe 1) was developed for both F
and N
H
with high selectivity and sensitivity. 1 was based on nucleophilic aromatic substitution reaction for N
H
detection and selective cleavage of 4-nitrobenzenesulphonyl group for the determination of F
. The limits of detection of probe for F
and N
H
were 77.82 nM and 29.34 nM, respectively, which are far below the threshold limit value (TLV) of United States Environmental Protection Agency (EPA). The home-made test strips of 1 provided the positive tool for F
and gaseous N
H
in different system. And the confocal fluorescence images indicated that 1 can quantitatively detect N
H
in living PC12 cells. Promisingly, 1 has great prospects for N
H
imaging and determining in living system.
Momath Lo,
Abdou K D Diaw,
Diariatou Gningue-Sall,
Jean-Jacques Aaron,
Mehmet A Oturan,
Mohamed M Chehimi
PMID: 29744780
DOI:
10.1007/s11356-018-2140-x
Abstract
Adhesively bonded polypyrrole thin films doped with benzene sulfonic acid (BSA) were electrodeposited on aminobenzenediazonium-modified flexible ITO electrodes and further employed for the detection of Pb
, Cu
, and Cd
metal ions in aqueous medium. The aminophenyl (AP) adhesive layer was grafted to ITO by electroreduction of the in situ generated parent diazonium compound. Polypyrrole (PPy) thin films exhibited remarkable adhesion to aminophenyl (ITO-AP). The strongly adherent polypyrrole films exhibited excellent electroactivity in the doped state with BSA which itself served to chelate the metal ions in aqueous medium. The surface of the resulting, modified flexible electrode was characterized by XPS, SEM, and electrochemical methods. The ITO-AP-PPy electrodes were then used for the simultaneous detection of Cu
, Cd
, and Pb
by differential pulse voltammetry (DPV). The detection limits were 11.1, 8.95, and 0.99 nM for Cu
, Cd
, and Pb
, respectively. In addition, the modified electrodes displayed a good reproducibility, making them suitable for the determination of heavy metals in real wastewater samples.